N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-Butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxamide moiety bearing an N-butyl chain. The compound’s lipophilic substituents (3,4-dimethylphenyl and N-butyl) likely influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-butyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-4-5-8-16-15(20)14-10-19(18-17-14)13-7-6-11(2)12(3)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVPDKSZFYAABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O |
| Molecular Weight | 272.35 g/mol |
| CAS Number | 1105215-29-9 |
| LogP | 3.6025 |
| Polar Surface Area | 59.794 Ų |
These properties indicate that the compound is relatively lipophilic with moderate polar characteristics, which may influence its biological activity and pharmacokinetics.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, indicating a promising potential as an antimicrobial agent .
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies revealed that this compound induced apoptosis in several cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins. A notable study reported a reduction in cell viability of up to 70% in treated cancer cells compared to controls .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this triazole derivative exhibits anti-inflammatory effects. Animal model studies demonstrated that the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in induced inflammatory conditions. This suggests potential applications in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may modulate various receptors associated with inflammatory responses and apoptosis pathways.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth at concentrations lower than those required for conventional antibiotics .
Case Study 2: Cancer Cell Apoptosis
In a study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cell lines. The findings showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton is conserved across multiple analogs, but variations in aryl and amide substituents lead to distinct physicochemical and biological profiles. Key analogs include:
Substituent Effects on Properties
- Lipophilicity : The N-butyl and 3,4-dimethylphenyl groups in the target compound increase lipophilicity compared to analogs with polar substituents (e.g., -OH, -NH2) .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) may hinder enzyme binding compared to smaller groups (e.g., 4-methylphenyl in ) .
Analytical Data
- Purity : HPLC purity for analogs ranges from 98.0% to 99.2% (e.g., MKA030: 98.4% ).
- Retention Time: The target compound’s retention time would depend on substituent polarity; analogs with halogenated aryl groups (e.g., 13.64 min for MKA030 ) exhibit longer retention than non-halogenated derivatives.
Enzyme Inhibition
- MIF Tautomerase Activity : Analogs like MKA027 (IC50 ~1.2 µM) inhibit MIF by binding to its allosteric site . The target compound’s bulky substituents may reduce potency compared to smaller analogs.
- Wnt/β-Catenin Pathway: Quinoline-substituted triazoles () show nanomolar activity in glucose metabolism modulation, suggesting substituent-dependent efficacy .
Therapeutic Potential
- Antibacterial: The 5-amino-1-(carbamoylmethyl) analog in disrupts bacterial SOS response, highlighting scaffold versatility .
- Anticancer : Compounds with cyclopropyl or naphthyl groups () exhibit antiproliferative effects via apoptosis induction .
Physicochemical and Pharmacokinetic Insights
- Solubility : The target compound’s high lipophilicity may limit aqueous solubility, necessitating formulation optimization.
- Metabolic Stability: Halogenated analogs (e.g., ) likely resist oxidative metabolism better than non-halogenated derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be validated?
- Methodology :
- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling via EDCI/HOBt-mediated reactions.
- Step 2 : Validate intermediates using H/C NMR and LC-MS to confirm structural integrity. For example, triazole ring formation can be confirmed by characteristic NMR peaks at δ 7.5–8.5 ppm for triazole protons .
- Step 3 : Monitor reaction progress via TLC or HPLC, optimizing solvent systems (e.g., ethyl acetate/hexane) for separation.
Q. How should researchers address the compound’s low aqueous solubility in in vitro assays?
- Methodology :
- Step 1 : Use co-solvents (e.g., DMSO ≤ 0.1% v/v) to solubilize the compound, ensuring biocompatibility with cell cultures .
- Step 2 : Employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations for enhanced dispersion.
- Step 3 : Validate solubility using dynamic light scattering (DLS) or nephelometry to quantify aggregation thresholds .
Q. What characterization techniques are critical for confirming the compound’s purity and stability?
- Methodology :
- Step 1 : Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~330–340 g/mol for analogous triazoles) .
- Step 2 : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%).
- Step 3 : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize This compound for selective enzyme inhibition?
- Methodology :
- Step 1 : Synthesize derivatives with modifications to the butyl chain (e.g., branching, fluorination) and 3,4-dimethylphenyl group (e.g., halogen substitution).
- Step 2 : Screen against enzyme panels (e.g., kinases, HDACs) using fluorescence-based assays (e.g., Z’-LYTE for phosphorylation) to quantify IC values .
- Step 3 : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity, guided by X-ray crystallography of target enzymes .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Step 1 : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase reporter assays).
- Step 2 : Investigate off-target effects via proteome-wide profiling (e.g., thermal shift assays) .
- Step 3 : Standardize assay conditions (e.g., pH, ionic strength) to minimize variability, referencing CRDC guidelines for experimental reproducibility .
Q. How can computational modeling predict the compound’s metabolic stability and toxicity?
- Methodology :
- Step 1 : Use in silico tools (e.g., SwissADME, ProTox-II) to predict CYP450 metabolism and hepatotoxicity.
- Step 2 : Perform density functional theory (DFT) calculations (Gaussian 09) to identify reactive metabolites (e.g., epoxides) .
- Step 3 : Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and Ames test for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
